

Spectroscopic Characterization of Propylene Carbonate: A Technical Guide

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Compound of Interest

Compound Name: *Propylene carbonate*

Cat. No.: *B149911*

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An In-depth Analysis of NMR, IR, and Raman Spectroscopic Signatures for Researchers, Scientists, and Drug Development Professionals.

Propylene carbonate (PC) is a versatile, polar aprotic solvent with a wide range of applications, including as an electrolyte in lithium-ion batteries, a plasticizer, and in organic synthesis. A thorough understanding of its molecular structure and vibrational dynamics is crucial for optimizing its performance in these various roles. This technical guide provides a comprehensive overview of the spectroscopic characterization of **propylene carbonate** using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of **propylene carbonate**. Both ^1H and ^{13}C NMR provide distinct signals corresponding to the different nuclei within the molecule.

^1H NMR Spectroscopy of Propylene Carbonate

The ^1H NMR spectrum of **propylene carbonate** is characterized by three main signals corresponding to the methyl (CH_3), methylene (CH_2), and methine (CH) protons.

Proton Assignment	Chemical Shift (δ) in ppm (CDCl ₃)
CH ₃	~1.3
CH ₂	~4.0-4.3
CH	~4.9-5.0

Table 1: Summary of ¹H NMR spectral data for **propylene carbonate**.

¹³C NMR Spectroscopy of Propylene Carbonate

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Carbon Assignment	Chemical Shift (δ) in ppm (CDCl ₃)
CH ₃	~16
CH ₂	~69
CH	~72
C=O (Carbonyl)	~154

Table 2: Summary of ¹³C NMR spectral data for **propylene carbonate**.

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and understanding intermolecular interactions.

Infrared (IR) Spectroscopy of Propylene Carbonate

The IR spectrum of **propylene carbonate** is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

Vibrational Mode	Frequency (cm ⁻¹)
C=O Stretch	~1780-1800
C-H Stretch	~2850-2980
C-O Stretch	~1244

Table 3: Key IR absorption bands for **propylene carbonate**.[\[1\]](#)

The C=O stretching frequency in **propylene carbonate** is notably high due to the ring strain of the five-membered ring.[\[2\]](#)

Raman Spectroscopy of Propylene Carbonate

The Raman spectrum of **propylene carbonate** also provides characteristic vibrational information.

Vibrational Mode	Frequency (cm ⁻¹)
C=O Stretch	~1780

Table 4: Key Raman shift for **propylene carbonate**.[\[2\]](#)

The carbonyl stretching region in both IR and Raman spectra can be sensitive to the local environment, such as the presence of water or other solutes.[\[3\]](#)[\[4\]](#)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **propylene carbonate**.

NMR Spectroscopy

A sample for NMR analysis can be prepared by dissolving a small amount of **propylene carbonate** in a deuterated solvent, typically chloroform-d (CDCl₃), in a 5mm NMR tube.[\[5\]](#) The spectra are typically acquired on a spectrometer operating at a field strength of 300-500 MHz for ¹H NMR.

Infrared (IR) Spectroscopy

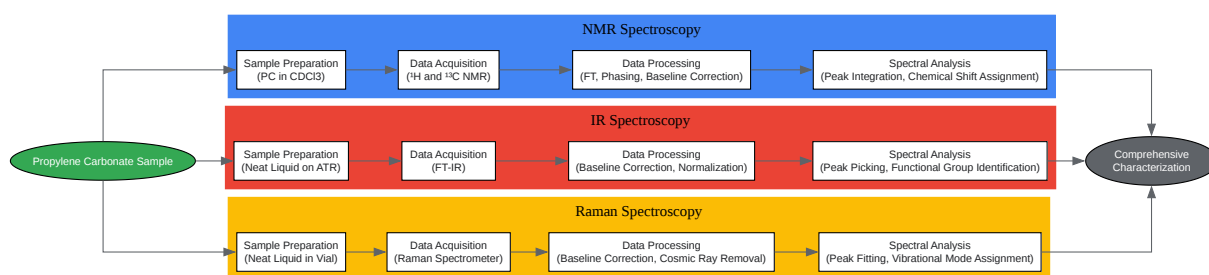
For liquid samples like **propylene carbonate**, IR spectra are conveniently obtained using the Attenuated Total Reflectance (ATR) technique. A drop of the neat liquid is placed directly on the ATR crystal (e.g., ZnSe or diamond). Alternatively, a thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr). Spectra are typically recorded in the mid-IR range ($4000\text{--}400\text{ cm}^{-1}$).

Raman Spectroscopy

Raman spectra of liquid **propylene carbonate** can be acquired by placing the sample in a glass vial or cuvette and illuminating it with a monochromatic laser source (e.g., 532 nm or 785 nm). The scattered light is then collected and analyzed by a spectrometer.

Spectroscopic Characterization Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of **propylene carbonate**.



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